1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and thiourea.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the pyrazolopyrimidine core. This is achieved through a series of condensation reactions under reflux conditions.
Purification: The final product is purified using recrystallization techniques, often involving solvents like ethanol or methanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like Bruton’s tyrosine kinase (BTK) and cyclin-dependent kinase 2 (CDK2), disrupting key signaling pathways in cells.
Pathways: It affects pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells
Comparison with Similar Compounds
1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolopyrimidine derivatives:
Similar Compounds: Compounds like 1-(4-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and 1-(3-Methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one share similar structures but differ in their substituents on the phenyl ring.
Uniqueness: The presence of the bromine atom in this compound enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications
Properties
Molecular Formula |
C11H7BrN4OS |
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Molecular Weight |
323.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7BrN4OS/c12-6-2-1-3-7(4-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) |
InChI Key |
MBPDNMCARIAUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
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